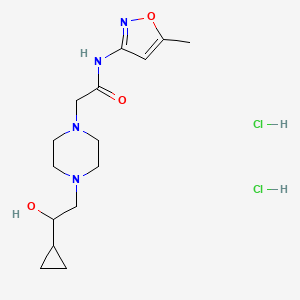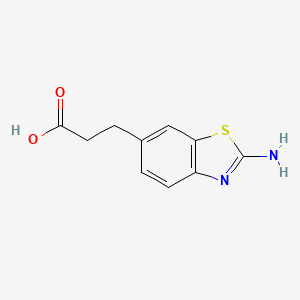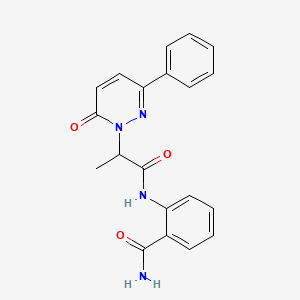
2-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamido)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamido)benzamide, commonly known as OPB-31121, is a small molecule inhibitor that has shown promising results in scientific research. It belongs to the class of benzamide derivatives and has a molecular weight of 429.5 g/mol.
Scientific Research Applications
Synthesis and Antiproliferative Agents
A study on the synthesis of novel quinuclidinone derivatives, designed as potential anti-cancer agents, highlights the approach towards developing compounds with significant biological activity. These compounds were synthesized using a common intermediate and evaluated for their anti-cancer activity on A549 & L132 cell lines through cell viability assays. Analogues exhibited potent anti-cancer activity, demonstrating the importance of structural modifications in enhancing biological activity (Soni, Sanghvi, Devkar, & Thakore, 2015).
Antiviral Activity
Another study describes the synthesis of benzamide-based 5-aminopyrazoles and their derivatives, showcasing remarkable antiviral activities against bird flu influenza (H5N1). The compounds were synthesized through various reactions, and their structures were characterized by spectroscopic techniques. Several synthesized compounds exhibited significant antiviral activities, highlighting the potential of chemical synthesis in discovering new antiviral agents (Hebishy, Salama, & Elgemeie, 2020).
Synthesis and Herbicidal Activity
Research on the synthesis of 2-(7-fluoro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)isoindoline-1,3-diones, including the commercial herbicide flumioxazin, illustrates the process of optimizing lead compounds for enhanced herbicidal activity. The study focuses on structural confirmation and preliminary bioassay data, indicating some compounds' commercial levels of herbicidal activity comparable to protox-inhibiting herbicides (Huang et al., 2005).
Antibacterial Activity
The synthesis and characterization of novel derivatives with potential antibacterial activities are explored in several studies. These compounds, derived from structural modifications and heterocyclization processes, were evaluated for their growth inhibition of various bacteria and fungi, demonstrating the significance of chemical synthesis in developing new antimicrobial agents. For example, a series of novel benzimidazole, benzoxazole, and benzothiazole derivatives were prepared and screened for antimicrobial activity, showing excellent broad-spectrum antimicrobial activity against bacterial and fungal strains (Padalkar et al., 2014).
properties
IUPAC Name |
2-[2-(6-oxo-3-phenylpyridazin-1-yl)propanoylamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3/c1-13(20(27)22-17-10-6-5-9-15(17)19(21)26)24-18(25)12-11-16(23-24)14-7-3-2-4-8-14/h2-13H,1H3,(H2,21,26)(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFYVQUJSDVDFPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1C(=O)N)N2C(=O)C=CC(=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

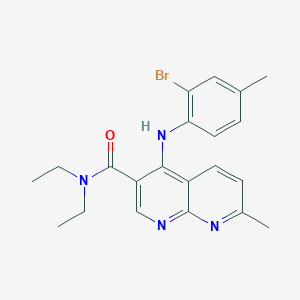
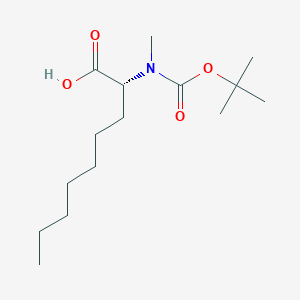
![ethyl 2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetate](/img/structure/B2605262.png)
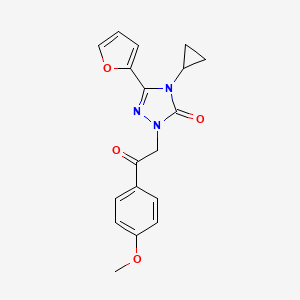
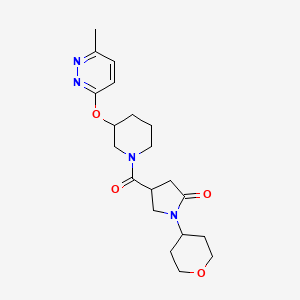

![1-methyl-4-{4-[(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine](/img/structure/B2605270.png)
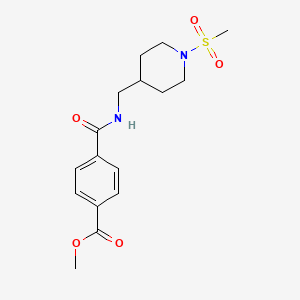
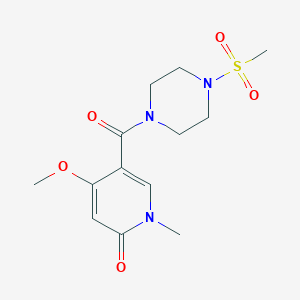
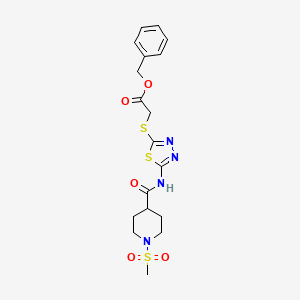

![N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-methylbenzamide](/img/structure/B2605275.png)
